molecular formula C16H11BrFN3 B6347216 4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine CAS No. 1354926-28-5

4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

Cat. No.: B6347216
CAS No.: 1354926-28-5
M. Wt: 344.18 g/mol
InChI Key: IWADHGRAWJHAGD-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a chemical compound belonging to the class of 4,6-diarylpyrimidin-2-amines, which are recognized as a privileged scaffold in medicinal chemistry and drug discovery. This specific derivative is of significant interest in oncology research, particularly in the investigation of novel kinase inhibitors. Compounds within this structural class have demonstrated potent anticancer properties by targeting key cellular signaling pathways . The primary research value of this compound is linked to its potential mechanism of action as an inhibitor of Aurora Kinase A (AURKA), a serine/threonine kinase that plays a critical role in cell cycle regulation, specifically in the G2/M phase transition and mitotic entry . Inhibition of AURKA has been shown to disrupt proper chromosome segregation and mitotic fidelity, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptotic cell death in cancer cells, as evidenced by the cleavage of caspase-3, caspase-7, and poly(ADP-ribose) polymerase (PARP) . Researchers utilize this compound and its analogs to study cell cycle dynamics, mitotic errors, and apoptotic signaling cascades in various in vitro models, such as HCT116 human colon cancer cells . The structural features of the 4,6-diphenylpyrimidin-2-amine core, including hydrophobic substituents on the phenyl rings, are known to be crucial for its biological activity and binding affinity, making it a valuable template for structure-activity relationship (SAR) studies and the design of more potent therapeutic agents . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-(3-bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFN3/c17-12-3-1-2-11(8-12)15-9-14(20-16(19)21-15)10-4-6-13(18)7-5-10/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWADHGRAWJHAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Chalcone Intermediate

The chalcone precursor, (E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, is prepared via Claisen-Schmidt condensation:

Reagents :

  • 3-Bromoacetophenone (1 equiv)

  • 4-Fluorobenzaldehyde (1 equiv)

  • NaOH (40% w/v in ethanol)

Procedure :

  • Dissolve 3-bromoacetophenone (5 mmol) and 4-fluorobenzaldehyde (5 mmol) in ethanol (30 mL).

  • Add NaOH solution (10 mL) dropwise under ice-cooling.

  • Stir at 20°C for 3–4 hours until precipitation completes.

  • Filter, wash with cold ethanol, and recrystallize from ethanol:toluene (1:1).

Yield : 72–85% (reported for analogous chalcones).

Cyclization to Pyrimidin-2-amine

Reagents :

  • Chalcone intermediate (1 equiv)

  • Guanidine hydrochloride (1.5 equiv)

  • NaOH (4.5 equiv)

  • Ethanol (96%)

Conventional Heating Method :

  • Reflux chalcone (5 mmol) and guanidine hydrochloride (7.5 mmol) in ethanol (50 mL).

  • Add NaOH (22.5 mmol) dissolved in water (5 mL) portionwise over 1 hour.

  • Continue refluxing for 12–14 hours.

  • Quench with ice water, filter, and purify via recrystallization.

Microwave-Assisted Method :

  • Mix chalcone, guanidine hydrochloride, and NaOH with minimal water to form a paste.

  • Irradiate at 300 W for 7–9 minutes in a microwave reactor.

  • Cool, triturate with water, and filter.

Optimization of Reaction Conditions

Comparative Analysis of Synthesis Methods

ParameterConventional HeatingMicrowave (Solvent)Microwave (Solvent-Free)
Reaction Time12–14 h7–9 min15–18 min
Yield61–82%74–81%68–88%
Purity (HPLC)95–97%96–98%93–95%

Data adapted from analogous 4-(4-bromophenyl)-6-arylpyrimidines. Microwave methods reduce reaction times by >90% while maintaining comparable yields. Solvent-free conditions minimize waste but require careful temperature control to prevent decomposition.

Structural Characterization

Spectroscopic Data (Predicted for Target Compound)

  • 1H NMR (500 MHz, DMSO-d6) :
    δ 8.30–7.30 (m, 8H, aromatic protons), 6.80 (s, 2H, NH2), 7.75 (s, 1H, H-5 pyrimidine).

  • 13C NMR :
    δ 162.7 (C-2), 158.7 (C-4), 133.1–115.4 (aromatic carbons), 103.5 (C-5 pyrimidine).

  • IR (KBr) :
    3355 cm⁻¹ (N-H stretch), 1661 cm⁻¹ (C=N), 1229 cm⁻¹ (C-F).

The absence of carbonyl peaks in IR confirms chalcone consumption. Regioselectivity is evidenced by single H-5 proton resonance in 1H NMR.

Challenges and Troubleshooting

  • Byproduct Formation :
    Prolonged heating (>15 h) promotes decomposition; microwave methods mitigate this.

  • Solvent Selection :
    Ethanol outperforms methanol in minimizing side reactions (e.g., furopyrimidine formation).

  • Purification :
    Column chromatography (SiO2, ethyl acetate/petroleum ether) resolves co-eluting byproducts.

Industrial Scalability Considerations

  • Continuous Flow Reactors :
    Enable large-scale production with consistent yields (reported 78–82% for 100 g batches).

  • Automated Crystallization :
    Reduces particle size variability (target: 50–100 µm for tablet formulation) .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Biological Activities

Pyrimidine derivatives, including 4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, are known for their diverse biological activities. The compound has been studied for its potential as an anti-cancer agent and its role in targeting specific enzymes or receptors involved in disease processes.

Anti-Cancer Properties

Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms. For instance, compounds with similar structures have shown effectiveness against various cancer types, including breast and lung cancer . The specific mechanism of action for this compound may involve the inhibition of protein kinases or other critical pathways in tumor growth.

Antimicrobial Activity

Studies have also suggested that pyrimidine compounds exhibit antimicrobial properties. The presence of bromine and fluorine substituents can enhance the lipophilicity and bioactivity of the molecule, making it effective against certain bacterial strains .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general approach includes:

  • Condensation Reactions : Utilizing chalcones as starting materials, which undergo condensation with guanidine derivatives in the presence of a base.
  • Microwave-Assisted Synthesis : This method has been shown to improve yield and reduce reaction times significantly compared to traditional heating methods .

Table 1: Synthetic Procedures and Yields

ProcedureReaction TimeYield (%)
Conventional Heating12–14 hours61–82%
Microwave-Assisted (Reflux)7–9 minutes74–81%
Microwave-Assisted (Solvent-Free)15–18 minutes68–88%

Material Science Applications

Beyond medicinal chemistry, pyrimidine derivatives like this compound have potential applications in material science:

Light Harvesting Devices

Pyrimidines can be incorporated into organic photovoltaic devices due to their ability to absorb light and facilitate charge transfer processes. Their electronic properties can be tuned through substitution patterns, enhancing performance in solar energy applications .

Molecular Wires

These compounds may also serve as molecular wires in electronic devices, where their conjugated systems allow for efficient electron transport.

Case Studies

Several studies have documented the efficacy of pyrimidine derivatives in clinical settings:

Case Study 1: Cancer Cell Lines

A study examining the effects of various pyrimidine derivatives on human cancer cell lines demonstrated that compounds similar to this compound inhibited cell growth significantly, with IC50 values indicating potent activity against specific cancer types .

Case Study 2: Antimicrobial Testing

In antimicrobial assays, this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
  • 4-(3-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine
  • 4-(3-Bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine

Uniqueness

The unique combination of bromine and fluorine substituents in 4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine distinguishes it from other similar compounds. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

The compound 4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and related research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H11BrFN3C_{16}H_{11}BrFN_3. The presence of bromine and fluorine substituents on the phenyl rings significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets by binding to their active sites, leading to alterations in their functions.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in various biochemical pathways.
  • Receptor Modulation: It can act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Table 1: Anticancer Activity Comparison

CompoundIC50 (µM)Cancer Cell Line
This compoundTBDTBD
5-Fluorouracil17.02MCF-7
Compound X9.46MDA-MB-231

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. Similar pyrimidine derivatives have demonstrated efficacy against various bacterial strains, indicating potential applications in treating infections.

Case Studies

  • Study on Anticancer Activity:
    A recent study evaluated the effects of several pyrimidine derivatives on cancer cell lines. The results indicated that modifications in the structure, such as the introduction of halogen substituents like bromine and fluorine, significantly enhanced the anticancer properties of the compounds tested.
  • Mechanistic Insights:
    Another research effort focused on elucidating the mechanism by which pyrimidine derivatives induce apoptosis in cancer cells. The study found that these compounds activated caspase pathways, leading to programmed cell death.

Research Findings

Recent literature highlights the versatility of pyrimidine-based compounds in drug discovery:

  • Therapeutic Potential: Pyrimidines are being explored for their roles in treating a variety of diseases, including cancer and infectious diseases .
  • Structure-Activity Relationship (SAR): Investigations into SAR have shown that substituent variations can significantly impact biological activity, guiding future drug design .

Q & A

Q. What are the common synthetic routes for 4-(3-Bromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, and how are reaction conditions optimized?

The synthesis typically involves condensation reactions between halogenated precursors (e.g., bromo-fluoroacetophenone derivatives) and amine-containing reagents under controlled conditions. Solvent selection (e.g., DMF or THF) and catalysts (e.g., palladium-based catalysts for cross-coupling) are critical for optimizing yield and purity. Multi-step protocols may include purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and purity.
  • X-ray crystallography to resolve molecular geometry, as demonstrated for analogous bromophenyl-pyrimidine derivatives, revealing dihedral angles between aromatic rings and hydrogen-bonding networks .
  • Mass spectrometry (ESI-TOF) for molecular weight validation.

Q. How is the compound screened for initial biological activity, and what assays are prioritized?

Preliminary screening often involves:

  • Antimicrobial assays (e.g., broth microdilution) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity testing (MTT assay) on cancer cell lines to determine IC₅₀ values .
  • Docking studies to predict binding affinity to target proteins (e.g., kinases).

Advanced Research Questions

Q. How do electronic effects of bromo and fluoro substituents influence biological activity and reactivity?

The electron-withdrawing bromo (at 3-position) and fluoro (at 4-position) groups enhance electrophilicity of the pyrimidine core, potentially increasing interactions with biological targets. Comparative studies of analogs show that halogen positioning significantly affects antimicrobial potency, with meta-bromo substitution favoring activity over para-substituted variants .

Q. What strategies resolve contradictions in reported biological data across studies?

Discrepancies may arise from:

  • Assay variability (e.g., cell line sensitivity, incubation time).
  • Structural impurities (e.g., regioisomers from incomplete substitution).
  • Solubility differences affecting bioavailability. Standardizing protocols (e.g., using identical cell lines) and verifying compound purity via HPLC are recommended .

Q. How can crystallographic data inform the design of derivatives with improved stability?

X-ray structures reveal intermolecular interactions (e.g., C–H⋯π bonds, hydrogen bonds) that stabilize the crystal lattice. For example, intramolecular N–H⋯N hydrogen bonds in related pyrimidines reduce conformational flexibility, suggesting modifications to enhance thermodynamic stability .

Q. What environmental fate studies are relevant for assessing this compound’s ecological impact?

Experimental designs may include:

  • Photodegradation assays under UV light to track decomposition products.
  • Soil/water partitioning studies to evaluate persistence.
  • Toxicity testing on model organisms (e.g., Daphnia magna) using OECD guidelines .

Methodological Tables

Table 1. Comparison of Substituent Effects on Pyrimidine Derivatives

Substituent PositionBiological Activity (IC₅₀, μM)Key InteractionReference
3-Bromo, 4-Fluoro12.5 (Antibacterial)Halogen bonding
4-Chloro25.8 (Antifungal)Hydrophobic
2-Methyl>100 (Inactive)Steric hindrance

Table 2. Optimization of Synthetic Conditions

ParameterOptimal ConditionYield ImprovementReference
SolventAnhydrous DMF78% → 92%
CatalystPd(PPh₃)₄65% → 85%
Temperature80°CReduced byproducts

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